(+/-)-Niguldipine

Description

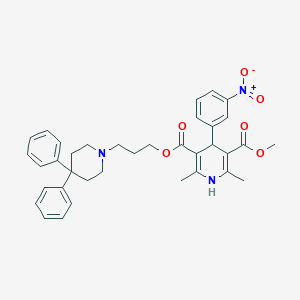

Structure

3D Structure

Propriétés

Numéro CAS |

102993-22-6 |

|---|---|

Formule moléculaire |

C36H39N3O6 |

Poids moléculaire |

609.7 g/mol |

Nom IUPAC |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3 |

Clé InChI |

SVJMLYUFVDMUHP-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Autres numéros CAS |

102993-22-6 |

Synonymes |

3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride 3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate B 844-39 B 859-35 B8509-035 B859-35 dexniguldipine DNIG niguldipine niguldipine fumarate niguldipine hydrobromide niguldipine hydrochloride niguldipine maleate |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of (+/-)-Niguldipine on Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Niguldipine, a potent 1,4-dihydropyridine (B1200194) derivative, exerts its primary pharmacological effects through the modulation of voltage-gated calcium channels. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with L-type and T-type calcium channels. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the associated signaling pathways. Niguldipine's stereoselective properties and its dual activity as an α1-adrenergic receptor antagonist are also discussed, offering a complete picture for researchers in pharmacology and drug development.

Introduction

This compound is a synthetic, racemic compound belonging to the dihydropyridine (B1217469) class of calcium channel blockers.[1] Structurally, it is characterized by a 1,4-dihydropyridine ring, which is the pharmacophore responsible for its calcium channel blocking activity. Beyond its primary function as a calcium channel antagonist, Niguldipine also exhibits significant α1-adrenergic receptor blocking properties.[2][3][4] This dual mechanism of action contributes to its complex pharmacological profile. This guide will focus on its core mechanism of action on calcium channels, providing a detailed technical resource for the scientific community.

Interaction with Voltage-Gated Calcium Channels

Niguldipine's principal mechanism of action involves the blockade of voltage-gated calcium channels, thereby inhibiting the influx of extracellular calcium ions into the cell. This action is central to its effects on various physiological processes, including muscle contraction and neuronal activity.

L-type Calcium Channels

The primary target of Niguldipine, like other dihydropyridines, is the L-type voltage-gated calcium channel (Cav1.x). These channels are crucial for excitation-contraction coupling in smooth and cardiac muscle, as well as for various functions in neurons and endocrine cells.

Niguldipine binds with high affinity to the α1 subunit of the L-type calcium channel, which forms the pore of the channel.[5] The binding site for dihydropyridines is located on the extracellular side of the channel, involving transmembrane segments S5 and S6 of domain III and S6 of domain IV.[6] By binding to this site, Niguldipine allosterically modulates the channel's gating, stabilizing it in an inactivated state and thereby reducing the probability of channel opening in response to membrane depolarization.

T-type Calcium Channels

In addition to its potent effects on L-type channels, this compound has been shown to inhibit T-type voltage-gated calcium channels (Cav3.x).[7] T-type channels are characterized by their low voltage of activation and transient currents, playing roles in neuronal firing, pacemaker activity, and hormone secretion. The blockade of T-type channels by Niguldipine is typically observed at higher concentrations compared to its L-type channel activity.[7] The inhibitory effect on T-type channels is voltage-dependent, with hyperpolarization partially removing the block.[7]

Stereoselectivity

Niguldipine is a chiral molecule, and its enantiomers exhibit significant differences in their pharmacological activity.

-

(+)-Niguldipine (S-enantiomer): This enantiomer is significantly more potent in blocking L-type calcium channels.[2][8] Radioligand binding studies have shown that (+)-Niguldipine has a much higher affinity for the 1,4-dihydropyridine receptor on L-type calcium channels compared to its (-)-enantiomer.[2]

-

(-)-Niguldipine (R-enantiomer): This enantiomer is considerably less potent at the L-type calcium channel, with some studies indicating a 40-fold lower affinity.[2] However, both enantiomers show comparable potency in inhibiting drug transport by P-glycoprotein.

The stereoselectivity is also observed in its effects on T-type calcium channels, with the (+)-enantiomer being more potent.[7]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with calcium channels, compiled from various in vitro studies.

Table 1: Binding Affinity (Ki) of Niguldipine Enantiomers for L-type Calcium Channels

| Enantiomer | Tissue/Preparation | Ki (pM) | Reference |

| (+)-Niguldipine | Guinea-pig skeletal muscle | 85 | [2] |

| (+)-Niguldipine | Guinea-pig brain | 140 | [2] |

| (+)-Niguldipine | Guinea-pig heart | 45 | [2] |

| (-)-Niguldipine | - | Approx. 40-fold less potent than (+) | [2] |

Table 2: Inhibitory Concentration (IC50) of this compound for Calcium Channels

| Channel Type | Cell Type/Preparation | IC50 (µM) | Reference |

| T-type | Guinea pig atrial cells | 0.18 | [7] |

| L-type | Vascular smooth muscle cells | ~0.4 (nominal) | [4] |

Table 3: Stereoselectivity of Niguldipine Enantiomers on T-type Calcium Channels

| Enantiomer | Channel Subtype | IC50 (µM) | Fold Difference | Reference |

| (+)-(S)-Niguldipine | Recombinant Cav3.2 | 0.4 | \multirow{2}{*}{3.8-fold} | |

| (-)-(R)-Niguldipine | Recombinant Cav3.2 | 1.52 (calculated) |

Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize the mechanism of action of Niguldipine.

Radioligand Binding Assay for L-type Calcium Channels

This protocol is a generalized procedure based on common practices for determining the binding affinity of dihydropyridines.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 1,4-dihydropyridine binding site on L-type calcium channels.

Materials:

-

Membrane preparations from target tissues (e.g., guinea-pig heart, skeletal muscle, or brain).

-

Radioligand: Typically a tritiated dihydropyridine such as [3H]-(+)-PN200-110 or [3H]-nitrendipine.

-

Unlabeled this compound and its enantiomers.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of unlabeled nifedipine).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

-

Assay Setup: In a series of tubes, add a constant amount of membrane protein, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled Niguldipine.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of Niguldipine (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

Radioligand Binding Assay Workflow

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the general steps for measuring the effect of Niguldipine on calcium currents in isolated cells.

Objective: To determine the inhibitory effect and IC50 of this compound on L-type and T-type calcium currents.

Materials:

-

Isolated cells (e.g., guinea-pig ventricular myocytes or atrial cells).

-

Patch-clamp amplifier and data acquisition system.

-

Micropipettes.

-

Extracellular (bath) solution containing a charge carrier for calcium channels (e.g., Ca2+ or Ba2+) and blockers for other ionic currents.

-

Intracellular (pipette) solution with a Cs+-based solution to block potassium currents.

-

This compound solutions.

Procedure:

-

Cell Preparation: Isolate single cells from the target tissue using enzymatic digestion.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Voltage-Clamp Protocol: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps to elicit calcium currents. Specific voltage protocols are used to isolate L-type (e.g., holding at -40 mV and stepping to 0 mV) and T-type (e.g., holding at -90 mV and stepping to -30 mV) currents.[7][8]

-

Drug Application: After recording stable baseline currents, perfuse the cell with the extracellular solution containing Niguldipine at various concentrations.

-

Data Acquisition and Analysis: Record the calcium currents in the presence of the drug. Measure the peak current amplitude and plot the percentage of inhibition as a function of Niguldipine concentration to determine the IC50 value.

Workflow Diagram:

Whole-Cell Patch-Clamp Workflow

Downstream Signaling Pathways

The blockade of calcium influx by Niguldipine initiates a cascade of downstream signaling events. While direct studies on Niguldipine's effects on all signaling pathways are not exhaustive, inferences can be drawn from the known roles of calcium and the effects of other calcium channel blockers.

Protein Kinase C (PKC) Pathway

Calcium is a critical cofactor for the activation of conventional and novel isoforms of Protein Kinase C (PKC). By reducing intracellular calcium concentrations, Niguldipine can be expected to attenuate the activation of calcium-dependent PKC isoforms. Dexniguldipine, an enantiomer of Niguldipine, has been shown to have anti-PKC activity and can inhibit the expression of specific PKC isoforms.[1][9] This suggests that Niguldipine's effects may, in part, be mediated through the modulation of PKC signaling.

Signaling Pathway Diagram:

References

- 1. Dexniguldipine hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor binding sites in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular studies of the calcium antagonist binding site on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dexniguldipine hydrochloride inhibits growth of human pancreatic adenocarcinoma cells and expression of protein kinase C isoforms alpha and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+/-)-Niguldipine as a Selective α1A-Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (+/-)-niguldipine, a 1,4-dihydropyridine (B1200194) derivative, with a primary focus on its potent and selective antagonist activity at the α1A-adrenoceptor subtype. While initially investigated for its calcium channel blocking properties, the enantiomer (+)-niguldipine, in particular, has emerged as a valuable pharmacological tool for differentiating α1-adrenoceptor subtypes. This document details its binding affinity and selectivity profile, explores the associated signaling pathways, and provides detailed experimental protocols for its characterization.

Pharmacological Profile of Niguldipine

This compound exhibits stereoselective binding to α1-adrenoceptors, with the (+)-enantiomer displaying significantly higher affinity and selectivity for the α1A subtype compared to the α1B subtype. The lipophilic nature of niguldipine can influence binding measurements, making it crucial to determine extrapolated "true" Ki values at zero membrane protein concentration for accurate assessment.[1][2]

Binding Affinity and Selectivity

The affinity of niguldipine enantiomers and other common α1-adrenoceptor antagonists for the different α1-adrenoceptor subtypes is summarized below.

| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | Selectivity (α1B/α1A) | Reference |

| (+)-Niguldipine | 0.145 | ~78 | - | ~538 | [1][2] |

| (-)-Niguldipine | 3.12 | ~58 | - | ~18.6 | [1][2] |

| This compound | 0.298 | - | - | - | [1] |

| Prazosin | - | - | - | Non-selective | [3] |

| 5-Methylurapidil | High Affinity | Lower Affinity | - | Selective for α1A | [4][5] |

| WB-4101 | High Affinity | Lower Affinity | - | Selective for α1A | [5] |

| BMY 7378 | - | - | High Affinity | Selective for α1D | [5] |

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.

(+)-Niguldipine's high selectivity for the α1A-adrenoceptor makes it a more discriminating tool for this subtype than other commonly used antagonists like 5-methylurapidil.[4]

Signaling Pathways of the α1A-Adrenoceptor

The α1A-adrenoceptor primarily signals through the canonical Gq/11 pathway, leading to the mobilization of intracellular calcium. However, evidence also points towards alternative, G-protein-independent signaling cascades, such as the ERK/MAPK pathway, which may be initiated through receptor endocytosis.

Canonical Gq/PLC Signaling Pathway

Upon agonist binding, the α1A-adrenoceptor activates the Gq/11 family of G-proteins. This initiates a signaling cascade that results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).

Alternative Endocytosis-Dependent ERK/MAPK Signaling Pathway

The α1A-adrenoceptor can also signal through the ERK/MAPK pathway, which is implicated in cell growth and proliferation.[6] This pathway can be initiated independently of Gq/PLC signaling and appears to be dependent on receptor endocytosis.[7][8]

Experimental Protocols

The following protocols provide a framework for characterizing the interaction of this compound with α1A-adrenoceptors.

General Experimental Workflow

A typical workflow for investigating a compound like niguldipine at α1-adrenoceptors involves tissue or cell preparation, membrane isolation, radioligand binding assays to determine affinity and selectivity, and functional assays to assess its antagonist properties.

Radioligand Binding Assays

These assays are used to determine the affinity (Ki) of niguldipine for α1-adrenoceptors.

Materials:

-

Membrane preparation from tissues (e.g., rat cerebral cortex for α1A, rat liver for α1B) or cells expressing the receptor subtype of interest.

-

Radioligand: [3H]Prazosin or [3H]5-methyl-urapidil (for α1A).

-

Binding buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

This compound and other competing ligands.

-

Non-specific binding control: 10 µM phentolamine (B1677648).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation counter and scintillation fluid.

Protocol (Competition Assay):

-

In a 96-well plate, add in order:

-

50 µL of binding buffer.

-

50 µL of various concentrations of niguldipine.

-

50 µL of radioligand at a concentration close to its Kd.

-

100 µL of membrane preparation (10-50 µg protein).

-

-

For non-specific binding wells, add 10 µM phentolamine instead of niguldipine.

-

Incubate at room temperature (or 30°C) for 60-90 minutes.[9]

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters 3-4 times with ice-cold binding buffer.

-

Place filters in scintillation vials, add scintillation fluid, and count radioactivity.

-

Calculate specific binding by subtracting non-specific from total binding.

-

Plot the percentage of specific binding against the log concentration of niguldipine to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Selective Inactivation of α1B-Adrenoceptors with Chloroethylclonidine (B1203076) (CEC)

CEC is an irreversible antagonist that selectively alkylates α1B-adrenoceptors, allowing for the functional isolation of α1A-adrenoceptors.[3][10]

Protocol:

-

Pre-incubate the membrane preparation or tissue slices with 10 µM - 100 µM CEC for 20-30 minutes at 30°C or 37°C.[10][11]

-

Wash the preparation extensively with buffer to remove unbound CEC.

-

The remaining α1-adrenoceptor population will be enriched with the CEC-resistant α1A subtype.

-

Proceed with radioligand binding or functional assays on the CEC-treated preparation.

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the functional consequence of α1A-adrenoceptor activation (or its blockade by an antagonist) by quantifying the production of the second messenger inositol phosphate.[12][13]

Materials:

-

Tissue slices (e.g., rat cerebral cortex) or cells expressing α1A-adrenoceptors.

-

[3H]-myo-inositol.

-

Krebs-Henseleit buffer or similar physiological buffer.

-

LiCl (to inhibit inositol monophosphatase).

-

Agonist (e.g., noradrenaline).

-

This compound.

-

Dowex anion-exchange resin.

Protocol:

-

Label the tissue slices or cells by incubating with [3H]-myo-inositol for several hours to incorporate it into membrane phospholipids.

-

Wash the preparation to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the preparation with LiCl (e.g., 10 mM) for 10-15 minutes.

-

Add various concentrations of niguldipine and incubate for a further 15-20 minutes.

-

Stimulate with an agonist (e.g., noradrenaline) for 30-60 minutes.

-

Stop the reaction with an acid (e.g., trichloroacetic acid).

-

Neutralize the samples and isolate the total [3H]-inositol phosphates using anion-exchange chromatography (Dowex column).

-

Quantify the radioactivity by liquid scintillation counting.

-

Determine the inhibitory effect of niguldipine on agonist-stimulated IP accumulation to calculate its functional potency (IC50 or pA2).

Conclusion

This compound, and particularly its (+)-enantiomer, is a highly potent and selective antagonist for the α1A-adrenoceptor. Its significant selectivity over the α1B subtype makes it an invaluable research tool for elucidating the physiological and pathophysiological roles of α1A-adrenoceptors. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate its pharmacological properties and to utilize it in the study of α1A-adrenoceptor signaling and function. A thorough understanding of its binding kinetics, the distinct signaling pathways it modulates, and appropriate experimental design are critical for its effective application in drug discovery and development.

References

- 1. Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor binding sites in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. α1A-Adrenergic Receptor Induces Activation of Extracellular Signal-Regulated Kinase 1/2 through Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] α1A-Adrenergic Receptor Induces Activation of Extracellular Signal-Regulated Kinase 1/2 through Endocytic Pathway | Semantic Scholar [semanticscholar.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Selective irreversible binding of chloroethylclonidine at alpha 1- and alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functional characterisation of alpha 1-adrenoceptor subtypes mediating noradrenaline-induced inositol phosphate formation in rat thalamus slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Noradrenaline-induced inositol phosphate formation in rat striatum is mediated by alpha 1A-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Synthesis of (+/-)-Niguldipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niguldipine hydrochloride is a dihydropyridine (B1217469) derivative that acts as a calcium channel blocker and an α1-adrenergic antagonist. This technical guide provides a comprehensive overview of the chemical structure and a detailed methodology for the synthesis of its racemic form, (+/-)-Niguldipine hydrochloride. The synthesis is presented as a multi-step process, commencing with the preparation of the key side-chain intermediate, followed by a modified Hantzsch dihydropyridine synthesis. This document includes detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic workflow to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Chemical Structure and Properties

This compound hydrochloride is the hydrochloride salt of a racemic mixture of the R- and S-enantiomers of Niguldipine. The molecule features a 1,4-dihydropyridine (B1200194) core, which is characteristic of this class of calcium channel blockers.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Reference |

| IUPAC Name | 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | [1] |

| Molecular Formula | C₃₆H₄₀ClN₃O₆ | [1] |

| Molecular Weight | 646.18 g/mol | [2] |

| CAS Number | 119934-51-9 | |

| Appearance | Yellow crystalline solid | |

| Purity | ≥98% |

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that can be conceptually divided into three main stages:

-

Synthesis of the Side-Chain Alcohol: Preparation of 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol.

-

Formation of the β-Ketoester Intermediate: Esterification of the side-chain alcohol with a β-ketoester.

-

Hantzsch Dihydropyridine Synthesis: Condensation of the β-ketoester intermediate with an aldehyde and an ammonia (B1221849) source to form the dihydropyridine ring, followed by conversion to the hydrochloride salt.

The overall synthetic scheme is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound hydrochloride.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol

Reaction:

4,4-Diphenylpiperidine is alkylated with 3-chloropropan-1-ol in the presence of a base to yield the desired side-chain alcohol.

Procedure:

-

To a solution of 4,4-diphenylpiperidine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq) and 3-chloropropan-1-ol (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol as a solid.

Table 2: Reagents and Conditions for Stage 1

| Reagent | Molar Eq. | Solvent | Temperature | Time (h) |

| 4,4-Diphenylpiperidine | 1.0 | Acetonitrile | Reflux | 24-48 |

| 3-Chloropropan-1-ol | 1.2 | |||

| Potassium Carbonate | 2.0 |

Stage 2: Synthesis of 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate

Reaction:

The side-chain alcohol is esterified with methyl acetoacetate.

Procedure:

-

Dissolve 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol (1.0 eq) in a suitable solvent like toluene.

-

Add methyl acetoacetate (1.5 eq) and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the methanol (B129727) byproduct.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketoester, which can be used in the next step without further purification.

Table 3: Reagents and Conditions for Stage 2

| Reagent | Molar Eq. | Solvent | Catalyst | Temperature |

| 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol | 1.0 | Toluene | p-TSA | Reflux |

| Methyl Acetoacetate | 1.5 |

Stage 3: Hantzsch Synthesis of this compound and Conversion to Hydrochloride Salt

Reaction:

A three-component Hantzsch condensation reaction between 3-nitrobenzaldehyde, 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate, and an ammonia source, followed by acidification.

Procedure:

-

In a round-bottom flask, combine 3-nitrobenzaldehyde (1.0 eq), 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate (1.0 eq), and methyl 3-aminocrotonate (1.0 eq) in a suitable solvent such as isopropanol. (Note: Methyl 3-aminocrotonate can be used as the source of the second β-dicarbonyl and ammonia).

-

Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound free base.

-

Purify the crude product by column chromatography on silica gel.

-

For the hydrochloride salt formation, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

Collect the precipitated solid by filtration, wash with the solvent, and dry under vacuum to obtain this compound hydrochloride.

Table 4: Reagents and Conditions for Stage 3

| Reagent | Molar Eq. | Solvent | Temperature | Time (h) |

| 3-Nitrobenzaldehyde | 1.0 | Isopropanol | Reflux | 12-24 |

| 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate | 1.0 | |||

| Methyl 3-aminocrotonate | 1.0 | |||

| Hydrochloric Acid | Excess | Diethyl Ether | Room Temp. | - |

Characterization Data

Table 5: Expected Characterization Data for this compound Hydrochloride

| Analysis | Expected Results |

| Melting Point | Specific range to be determined experimentally. |

| ¹H NMR | Peaks corresponding to the aromatic protons of the nitrophenyl and diphenyl groups, the dihydropyridine ring protons, the methylene (B1212753) protons of the side chain, and the methyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the carbons of the aromatic and dihydropyridine rings, and the aliphatic carbons of the side chain and piperidine (B6355638) ring. |

| FT-IR (cm⁻¹) | Characteristic absorptions for N-H (dihydropyridine), C=O (ester), C-O (ester), and NO₂ (nitro group) functional groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the free base [M+H]⁺. |

Conclusion

This technical guide outlines a detailed and structured approach to the synthesis of this compound hydrochloride. By following the provided experimental protocols and utilizing the tabulated data, researchers and drug development professionals can effectively produce and characterize this important calcium channel blocker. The modular nature of the synthesis allows for potential optimization at each stage to improve yields and purity. The provided workflow and detailed procedures serve as a valuable resource for the scientific community engaged in the synthesis of dihydropyridine-based pharmaceuticals.

References

In Vitro Pharmacological Profile of (+/-)-Niguldipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Niguldipine is a potent 1,4-dihydropyridine (B1200194) derivative that exhibits a complex pharmacological profile characterized by its interaction with both L-type calcium channels and α1-adrenoceptors.[1][2] This dual activity distinguishes it from many other calcium channel blockers and suggests a unique therapeutic potential. This document provides a comprehensive overview of the in vitro pharmacological properties of this compound and its enantiomers, focusing on its binding affinities, functional effects on ion channels, and the underlying experimental methodologies.

Core Pharmacological Properties

Niguldipine is a chiral compound, and its enantiomers display significant differences in their affinity for its primary targets. The (+)-enantiomer of niguldipine demonstrates notably higher affinity for L-type calcium channels, while both enantiomers interact with α1-adrenoceptors, with the (+)-enantiomer showing selectivity for the α1A subtype.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and its enantiomers.

Table 1: Binding Affinities (Ki) of Niguldipine Enantiomers for L-type Calcium Channels

| Enantiomer | Tissue/Preparation | Radioligand | Ki (pmol/L) | Reference |

| (+)-Niguldipine | Guinea-pig skeletal muscle | [³H]-(+)-PN200-110 | 85 | [1] |

| (+)-Niguldipine | Guinea-pig brain | [³H]-(+)-PN200-110 | 140 | [1] |

| (+)-Niguldipine | Guinea-pig heart | [³H]-(+)-PN200-110 | 45 | [1] |

| (-)-Niguldipine | Guinea-pig tissues | [³H]-(+)-PN200-110 | Approx. 40-fold less potent than (+)-enantiomer | [1] |

Table 2: Binding Affinities (Ki) of Niguldipine Enantiomers for α1-Adrenoceptor Subtypes

| Enantiomer | Receptor Subtype & Tissue | Radioligand | Ki | Reference |

| (+)-Niguldipine | α1A (Rat brain cortex - high affinity site) | [³H]prazosin | 52 pmol/L | [1] |

| (+)-Niguldipine | α1B (Guinea-pig liver) | [³H]prazosin | 78 nmol/L | [1] |

| (-)-Niguldipine | α1A (Rat brain cortex) | [³H]prazosin | >40-fold less potent than (+)-enantiomer | [1] |

| (-)-Niguldipine | α1B (Guinea-pig liver) | [³H]prazosin | 58 nmol/L | [1] |

Table 3: Functional Inhibition (IC50) of Calcium Currents by this compound

| Current Type | Cell Type | IC50 (µM) | Reference |

| T-type Ca²⁺ Current | Not Specified | 0.18 |

Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channels and α1-Adrenoceptors

This protocol outlines the general procedure for determining the binding affinity of niguldipine to its target receptors.

1. Membrane Preparation:

-

Tissues (e.g., guinea-pig heart, brain, skeletal muscle, or rat liver) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove large debris.

-

The supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the binding buffer.

2. Binding Reaction:

-

The membrane suspension is incubated with a specific radioligand (e.g., [³H]-(+)-PN200-110 for L-type calcium channels or [³H]prazosin for α1-adrenoceptors) and varying concentrations of unlabeled niguldipine.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding.

-

The inhibition constant (Ki) is calculated from the IC50 value (the concentration of niguldipine that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Calcium Current Measurement

This protocol describes the methodology for assessing the functional effects of niguldipine on voltage-gated calcium channels.

1. Cell Preparation:

-

Single cells (e.g., cardiomyocytes or neurons) are isolated and plated on glass coverslips.

2. Recording Setup:

-

A glass micropipette with a small tip diameter is filled with an internal solution (e.g., containing Cs⁺ to block K⁺ currents) and mounted on a micromanipulator.

-

The micropipette is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).

-

The membrane patch under the pipette tip is ruptured by applying gentle suction to achieve the whole-cell configuration.

3. Voltage-Clamp Protocol:

-

The cell membrane potential is held at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.

-

Depolarizing voltage steps are applied to elicit calcium currents (e.g., stepping to various potentials between -40 mV and +60 mV).

4. Drug Application:

-

Baseline calcium currents are recorded in the absence of the drug.

-

A solution containing the desired concentration of niguldipine is perfused over the cell.

-

Calcium currents are then recorded in the presence of the drug.

5. Data Analysis:

-

The peak amplitude of the calcium current is measured before and after drug application.

-

The percentage of current inhibition is calculated.

-

A concentration-response curve is constructed by plotting the percentage of inhibition against the niguldipine concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for radioligand binding assay.

Caption: Experimental workflow for whole-cell patch-clamp.

Conclusion

The in vitro pharmacological data for this compound reveal a compound with high affinity for L-type calcium channels, particularly the (+)-enantiomer, and a complex interaction with α1-adrenoceptor subtypes. This dual antagonism presents a unique mechanism of action among dihydropyridine (B1217469) calcium channel blockers. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of niguldipine and related compounds in a research and drug development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor binding sites in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Stereoselective Bioactivity of Niguldipine Enantiomers: S-(+)-Niguldipine vs. R-(-)-Niguldipine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Niguldipine, a dihydropyridine (B1217469) derivative, is a potent L-type calcium channel blocker with additional antagonist activity at α1-adrenergic receptors.[1][2] As a chiral molecule, it exists as two enantiomers, S-(+)-Niguldipine and R-(-)-Niguldipine, which exhibit significant differences in their biological activities. This stereoselectivity has profound implications for its therapeutic potential and pharmacological profile. This technical guide provides a comprehensive comparison of the biological activities of S-(+)-Niguldipine and R-(-)-Niguldipine, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid researchers and professionals in the field of drug development.

Data Presentation: Quantitative Comparison of Niguldipine Enantiomers

The biological activity of the niguldipine enantiomers is markedly different, particularly in their interaction with L-type calcium channels and α1-adrenoceptors. The following tables summarize the key quantitative data from various in vitro studies.

| Target | Enantiomer | Tissue/Cell Line | Assay Type | Parameter | Value | Reference |

| L-Type Calcium Channel | S-(+)-Niguldipine | Guinea-pig heart membranes | Radioligand Binding | Ki | ~40-fold more potent than R-(-)-Niguldipine | [3] |

| R-(-)-Niguldipine | Guinea-pig heart membranes | Radioligand Binding | Ki | ~40-fold less potent than S-(+)-Niguldipine | [3] | |

| S-(+)-Niguldipine | Guinea-pig ventricular myocytes | Patch-clamp | IC50 | More potent than R-(-)-Niguldipine (enantioselectivity ≤ 4.4-fold) | [3][4] | |

| R-(-)-Niguldipine | Guinea-pig ventricular myocytes | Patch-clamp | IC50 | Less potent than S-(+)-Niguldipine | [3][4] | |

| S-(+)-Niguldipine | Guinea-pig skeletal muscle | Radioligand Binding | Ki | 85 pmol/l | [5] | |

| R-(-)-Niguldipine | Guinea-pig skeletal muscle | Radioligand Binding | Ki | ~40-fold higher than S-(+)-Niguldipine | [5] | |

| S-(+)-Niguldipine | Guinea-pig brain | Radioligand Binding | Ki | 140 pmol/l | [5] | |

| R-(-)-Niguldipine | Guinea-pig brain | Radioligand Binding | Ki | ~40-fold higher than S-(+)-Niguldipine | [5] | |

| S-(+)-Niguldipine | Guinea-pig heart | Radioligand Binding | Ki | 45 pmol/l | [5] | |

| R-(-)-Niguldipine | Guinea-pig heart | Radioligand Binding | Ki | ~40-fold higher than S-(+)-Niguldipine | [5] | |

| T-Type Calcium Channel | S-(+)-Niguldipine | Guinea pig atrial myocytes | Patch-clamp | Inhibition | More potent than R-(-)-Niguldipine | [6] |

| R-(-)-Niguldipine | Guinea pig atrial myocytes | Patch-clamp | Inhibition | Less potent than S-(+)-Niguldipine | [6] | |

| Racemic Niguldipine | Guinea pig atrial myocytes | Patch-clamp | IC50 | 0.18 µM | [6] | |

| α1A-Adrenoceptor | S-(+)-Niguldipine | Rat brain cortex membranes | Radioligand Binding ([3H]5-methyl-urapidil) | Ki | 0.145 nM | [3] |

| R-(-)-Niguldipine | Rat brain cortex membranes | Radioligand Binding ([3H]5-methyl-urapidil) | Ki | 3.12 nM | [3] | |

| S-(+)-Niguldipine | Rat brain cortex membranes | Radioligand Binding ([3H]prazosin) | Ki | 52 pmol/l (high-affinity site) | [5] | |

| R-(-)-Niguldipine | Rat brain cortex membranes | Radioligand Binding ([3H]prazosin) | Ki | >40-fold less potent than S-(+)-Niguldipine (high-affinity site) | [5] | |

| α1B-Adrenoceptor | S-(+)-Niguldipine | Liver cell membranes | Radioligand Binding | Ki | 78 nmol/l | [5] |

| R-(-)-Niguldipine | Liver cell membranes | Radioligand Binding | Ki | 58 nmol/l | [5] | |

| P-Glycoprotein | S-(+)-Niguldipine | F4-6RADR cells | [3H]Vinblastine accumulation | Reversal of VBL resistance | Equally effective as R-(-)-Niguldipine | [7] |

| R-(-)-Niguldipine | F4-6RADR cells | [3H]Vinblastine accumulation | Reversal of VBL resistance | Equally effective as S-(+)-Niguldipine | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Radioligand Binding Assay for L-Type Calcium Channels

Objective: To determine the binding affinity (Ki) of S-(+)- and R-(-)-Niguldipine to L-type calcium channels in guinea-pig heart membranes.

Materials:

-

Guinea-pig heart tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., --INVALID-LINK---PN200-110)

-

S-(+)-Niguldipine and R-(-)-Niguldipine solutions of varying concentrations

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize guinea-pig heart tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove debris. Collect the supernatant and centrifuge at a high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Assay: In a reaction tube, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of either S-(+)- or R-(-)-Niguldipine.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Niguldipine | C36H39N3O6 | CID 60602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sketchviz.com [sketchviz.com]

- 4. medium.com [medium.com]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. lornajane.net [lornajane.net]

- 7. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

Investigating the Antihypertensive Effects of (+/-)-Niguldipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Niguldipine, a dihydropyridine (B1217469) derivative, has demonstrated significant antihypertensive properties attributed to its dual mechanism of action as a potent L-type calcium channel blocker and an antagonist of α1-adrenergic receptors. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its antihypertensive effects. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug discovery and development.

Introduction

Hypertension is a major global health concern, significantly increasing the risk of cardiovascular diseases. The management of high blood pressure often involves pharmacological interventions that target various physiological pathways. Calcium channel blockers (CCBs) and α1-adrenergic receptor antagonists are two established classes of antihypertensive agents. This compound is a noteworthy compound that uniquely combines both of these pharmacological activities in a single molecule, suggesting a multifaceted approach to blood pressure reduction. This guide delves into the scientific evidence supporting the antihypertensive efficacy of this compound.

Mechanism of Action

The antihypertensive effect of this compound is primarily mediated through two distinct molecular targets:

-

L-type Calcium Channels: As a dihydropyridine, niguldipine blocks the influx of extracellular calcium ions into vascular smooth muscle cells by binding to L-type calcium channels.[1] This inhibition of calcium entry leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[2][3]

-

α1-Adrenergic Receptors: Niguldipine also acts as an antagonist at α1-adrenergic receptors.[4] These receptors, upon activation by endogenous catecholamines like norepinephrine, mediate vasoconstriction.[5] By blocking these receptors, niguldipine further contributes to vasodilation and blood pressure control.[5]

This dual mechanism of action provides a comprehensive approach to lowering blood pressure by targeting both basal vascular tone and sympathetically-mediated vasoconstriction.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinities and antihypertensive effects of this compound from various preclinical studies.

Table 1: Receptor Binding Affinity of Niguldipine Enantiomers

| Enantiomer | Receptor Subtype | Tissue | K_i_ Value | Reference |

| (+)-Niguldipine | 1,4-DHP Receptor (L-type Ca²⁺ Channel) | Guinea-pig Skeletal Muscle | 85 pmol/l | [4] |

| (+)-Niguldipine | 1,4-DHP Receptor (L-type Ca²⁺ Channel) | Guinea-pig Brain | 140 pmol/l | [4] |

| (+)-Niguldipine | 1,4-DHP Receptor (L-type Ca²⁺ Channel) | Guinea-pig Heart | 45 pmol/l | [4] |

| (-)-Niguldipine | 1,4-DHP Receptor (L-type Ca²⁺ Channel) | - | ~40 times less potent than (+) | [4] |

| (+)-Niguldipine | α1A-Adrenoceptor | Rat Brain Cortex | 52 pmol/l | [4] |

| (+)-Niguldipine | α1B-Adrenoceptor | Liver Cell Membranes | 78 nmol/l | [4] |

| (-)-Niguldipine | α1A-Adrenoceptor | - | >40-fold less potent than (+) | [4] |

| (-)-Niguldipine | α1B-Adrenoceptor | Liver Cell Membranes | 58 nmol/l | [4] |

Table 2: Antihypertensive Effects of Niguldipine in Animal Models

| Animal Model | Drug/Dosage | Effect | Duration | Reference |

| Normotensive Dogs | 0.3 mg/kg p.o. | Marked decrease in blood pressure, counterregulatory increase in heart rate | Outlasted 6-hour observation period | [6] |

| Renal Hypertensive Dogs | 0.3 mg/kg p.o. twice daily | Marked and persistent decrease in blood pressure | Persisted for >14 days after a 12-day treatment period | [6] |

| Spontaneously Hypertensive Rats (SHR) | Not specified | Potent antihypertensive effects | Not specified | [7][8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's antihypertensive effects.

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol is adapted from studies investigating the binding of dihydropyridines to α1-adrenergic receptors.[4][10]

Objective: To determine the binding affinity (K_i_) of this compound for α1-adrenergic receptors using a competitive radioligand binding assay with [³H]prazosin.

Materials:

-

Tissue Preparation: Rat brain cortex membranes.

-

Radioligand: [³H]prazosin.

-

Competitor: this compound.

-

Non-specific binding control: Phentolamine (10⁻⁵ M).

-

Buffer: Krebs-Ringer bicarbonate buffer.

-

Equipment: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize rat brain cortex tissue in an appropriate buffer and prepare a crude membrane fraction by differential centrifugation.

-

Incubation: Incubate the membrane preparation with a fixed concentration of [³H]prazosin and varying concentrations of unlabeled this compound.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 15 minutes at 31°C).[10]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Determine the IC₅₀ value (concentration of niguldipine that inhibits 50% of specific [³H]prazosin binding) by non-linear regression analysis of the competition curve. Calculate the K_i_ value using the Cheng-Prusoff equation.

In Vivo Antihypertensive Study in Renal Hypertensive Dogs

This protocol is based on the study by Knorr and colleagues investigating the antihypertensive effects of niguldipine in dogs.[6]

Objective: To evaluate the long-term antihypertensive efficacy of orally administered niguldipine in a renal hypertensive dog model.

Animal Model:

-

Species: Dogs.

-

Induction of Hypertension: Renal hypertension is induced, for example, by the Goldblatt method (constriction of one renal artery and contralateral nephrectomy).

Procedure:

-

Instrumentation: Chronically instrument the dogs for conscious and unrestrained measurement of cardiovascular parameters (e.g., arterial blood pressure, heart rate).

-

Baseline Measurement: Record baseline blood pressure and heart rate for a sufficient period before drug administration.

-

Drug Administration: Administer niguldipine orally (e.g., 0.3 mg/kg twice daily) for a specified treatment period (e.g., 12 days).[6]

-

Monitoring: Continuously monitor blood pressure and heart rate throughout the treatment period.

-

Post-Treatment Follow-up: After the treatment period, continue to monitor cardiovascular parameters to assess the duration of the antihypertensive effect.

-

Data Analysis: Analyze the changes in blood pressure and heart rate from baseline and compare them to a control group receiving a placebo.

Determination of IC₅₀ for L-type Calcium Channel Blockade

This protocol outlines a general method for determining the IC₅₀ of a dihydropyridine calcium channel blocker using patch-clamp electrophysiology.[11]

Objective: To quantify the inhibitory potency of niguldipine on L-type calcium channels.

Cell Preparation:

-

Use a cell line stably expressing the human Cav1.2 channel (e.g., HEK293 cells).

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES (pH 7.2).

Procedure:

-

Whole-Cell Patch-Clamp: Achieve a whole-cell patch-clamp configuration on a single cell.

-

Voltage Protocol: Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward calcium currents.

-

Baseline Recording: Record stable baseline calcium currents in the absence of the drug.

-

Drug Application: Perfuse the cell with increasing concentrations of niguldipine, allowing the current to stabilize at each concentration.

-

Data Analysis: Measure the peak calcium current at each drug concentration and normalize it to the baseline current. Fit the concentration-response data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound.

Caption: Mechanism of vasodilation via L-type calcium channel blockade by this compound.

Caption: Mechanism of vasodilation via α1-adrenergic receptor antagonism by this compound.

Caption: General experimental workflow for in vivo antihypertensive studies of this compound.

Conclusion

This compound presents a compelling profile as an antihypertensive agent due to its dual mechanism of action. By concurrently blocking L-type calcium channels and α1-adrenergic receptors, it effectively targets two key pathways involved in the regulation of vascular tone. The preclinical data summarized in this guide demonstrate its potent and long-lasting blood pressure-lowering effects. The detailed experimental protocols and signaling pathway diagrams provided herein offer a valuable resource for further research and development in the field of cardiovascular pharmacology. Future investigations could focus on the clinical translation of these findings and further elucidation of the synergistic effects of its dual-action mechanism.

References

- 1. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 4. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Antihypertensive effects of niguldipine-HCl (B 844-39), a new calcium antagonist in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. storage.imrpress.com [storage.imrpress.com]

- 9. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Antineoplastic Potential of (+/-)-Niguldipine: A Technical Guide for Researchers

Executive Summary

(+/-)-Niguldipine, a dihydropyridine (B1217469) calcium channel blocker, has emerged as a compound of interest in oncology research, primarily for its potent ability to reverse multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the current understanding of Niguldipine's antineoplastic applications, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways. While the most robust evidence supports its role as a chemosensitizer through the inhibition of P-glycoprotein (P-gp), emerging research on its derivatives, particularly dexniguldipine, suggests direct antiproliferative effects through the modulation of protein kinase C (PKC) signaling. This document aims to serve as a resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound in cancer.

Introduction to this compound

This compound is a synthetic dihydropyridine derivative initially developed as a calcium channel blocker for the treatment of hypertension. Its chemical structure, characterized by a dihydropyridine ring, allows it to interact with cellular membranes and modulate ion channel function. Beyond its cardiovascular effects, scientific investigations have unveiled its potential in oncology, not as a standalone cytotoxic agent, but predominantly as a modulator of resistance to conventional chemotherapeutic drugs.

Reversal of Multidrug Resistance (MDR)

The primary and most extensively documented antineoplastic application of this compound is its ability to counteract multidrug resistance, a major obstacle in the successful treatment of many cancers.

Mechanism of Action: P-glycoprotein Inhibition

MDR in cancer cells is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp). P-gp functions as an ATP-dependent efflux pump, actively expelling a wide range of cytotoxic drugs from the cancer cell, thereby reducing their intracellular concentration and therapeutic efficacy.

Niguldipine and its derivatives have been shown to be potent inhibitors of P-gp. By binding to the transporter, Niguldipine competitively or non-competitively inhibits its drug efflux function. This leads to an increased intracellular accumulation of co-administered chemotherapeutic agents, restoring their cytotoxic effects in resistant cancer cells.

A Technical Guide to the Physicochemical Properties and Molar Mass of (+/-)-Niguldipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Niguldipine is a synthetic dihydropyridine (B1217469) derivative that exhibits potent activity as both a calcium channel blocker and an α1-adrenergic receptor antagonist.[1] Its dual mechanism of action makes it a subject of interest in cardiovascular research. A thorough understanding of its physicochemical properties is paramount for the design and development of effective drug delivery systems, for predicting its pharmacokinetic profile, and for ensuring its quality and stability in pharmaceutical formulations. This technical guide provides a comprehensive overview of the known physicochemical properties of racemic (±)-Niguldipine, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Physicochemical Properties

The physicochemical characteristics of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these properties influence its solubility in biological fluids, its ability to cross cell membranes, and its interaction with target receptors.

General and Computed Properties

A summary of the general and computationally predicted physicochemical properties of this compound is presented in Table 1. These values are primarily sourced from comprehensive chemical databases such as PubChem.[2][3][4]

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₆H₃₉N₃O₆ | [2] |

| Molar Mass | 609.7 g/mol | [2] |

| Exact Mass | 609.28388597 Da | [2] |

| Appearance | Yellow Solid | |

| XLogP3 (Lipophilicity) | 6.2 - 6.8 | [2][5] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 8 | [2] |

| Rotatable Bond Count | 11 | [2] |

| Boiling Point (Predicted) | 729.5 ± 60.0 °C at 760 mmHg | [6] |

Note: Most physical properties like boiling point are computationally predicted and have not been experimentally verified in the available literature.

Solubility

Experimental Protocols

The following sections describe detailed methodologies for the determination of key physicochemical properties and a common synthetic route for dihydropyridines like Niguldipine.

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability. The shake-flask method is a standard experimental protocol for its determination.

Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the Niguldipine stock solution to a known volume of the n-octanol and buffered aqueous phase in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases to reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of Niguldipine using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

Determination of Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a drug's solubility and absorption at different physiological pH values. Potentiometric titration and UV-Vis spectrophotometry are common methods for pKa determination.[13][14][15] For a compound like Niguldipine, which contains a basic nitrogen atom in the piperidine (B6355638) ring, determining its pKa is important.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system, which may be an aqueous solution or a co-solvent mixture (e.g., water-methanol) if the compound has low aqueous solubility.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base, depending on the analyte. For a basic compound like Niguldipine, titration would be with an acid.

-

Data Collection: Record the pH of the solution as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa can be determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.

Synthesis Workflow: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic and versatile method for the preparation of dihydropyridines.[16][17][18][19] A general workflow for the synthesis of a 1,4-dihydropyridine, adaptable for Niguldipine, is described below.

Protocol: General Hantzsch Synthesis

-

Reactant Mixture: In a round-bottom flask, combine an aldehyde (in the case of Niguldipine, 3-nitrobenzaldehyde), two equivalents of a β-ketoester (e.g., methyl acetoacetate (B1235776) and 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate), and a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate).[20]

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol (B145695) or acetic acid. The reaction can sometimes be performed under solvent-free conditions or in greener solvents like water.[17][18] A catalyst, such as a Lewis or Brønsted acid, may be used to improve the reaction rate and yield.

-

Reaction Conditions: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration.

-

Purification: The crude product is then washed with a suitable solvent (e.g., cold ethanol or water) and can be further purified by recrystallization or column chromatography to yield the pure 1,4-dihydropyridine.

Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with L-type calcium channels and α1A-adrenergic receptors.

L-Type Calcium Channel Blockade

Niguldipine acts as an antagonist at voltage-gated L-type calcium channels, which are crucial for the contraction of vascular smooth muscle.[21][22][23][24][25] By blocking these channels, Niguldipine inhibits the influx of extracellular calcium into the smooth muscle cells. This leads to a decrease in intracellular calcium concentration, preventing the activation of calmodulin and myosin light chain kinase, which ultimately results in smooth muscle relaxation and vasodilation.

Caption: L-Type Calcium Channel Blockade by this compound.

α1A-Adrenergic Receptor Antagonism

Niguldipine is also a potent antagonist of the α1A-adrenergic receptor, which is a G-protein coupled receptor (GPCR).[26][27][28][29][30] When an agonist like norepinephrine (B1679862) binds to this receptor, it activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction. By blocking this receptor, Niguldipine prevents this signaling cascade.

Caption: α1A-Adrenergic Receptor Antagonism by this compound.

Conclusion

This compound possesses a unique pharmacological profile stemming from its dual antagonism of L-type calcium channels and α1A-adrenergic receptors. Its physicochemical properties, characterized by high lipophilicity and a basic nature, are key to its biological activity. While comprehensive experimental data on some of its properties are limited, this guide provides a foundational understanding based on available computed data and established experimental methodologies for its characterization and synthesis. The elucidation of its signaling pathways further clarifies its mechanism of action, providing a solid basis for future research and development in the field of cardiovascular therapeutics.

References

- 1. Niguldipine - Wikipedia [en.wikipedia.org]

- 2. Niguldipine(+) | C36H39N3O6 | CID 54069298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Niguldipine | C36H39N3O6 | CID 60602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Niguldipine | C36H39N3O6 | CID 60602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+)-Niguldipine | C36H39N3O6 | CID 6918097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The solubilization of the poorly water soluble drug nifedipine by water soluble 4-sulphonic calix[n]arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. scielo.isciii.es [scielo.isciii.es]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijirss.com [ijirss.com]

- 15. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. tandfonline.com [tandfonline.com]

- 18. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bhu.ac.in [bhu.ac.in]

- 20. royalsocietypublishing.org [royalsocietypublishing.org]

- 21. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Calcium Signaling Mechanisms in Arterial Smooth Muscle and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Regulation of calcium channels in smooth muscle: New insights into the role of myosin light chain kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Down-regulation of L-type calcium channels in inflamed circular smooth muscle cells of the canine colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ahajournals.org [ahajournals.org]

- 28. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]

- 30. Gq alpha subunit - Wikipedia [en.wikipedia.org]

The Dawn of a New Vasodilator Class: An In-depth Guide to the Early Discovery and Development of Dihydropyridine Calcium Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of dihydropyridine (B1217469) (DHP) calcium antagonists in the mid-1960s marked a pivotal moment in cardiovascular pharmacology.[1][2][3] These small molecules, originating from a screening program for coronary vasodilators at Bayer, introduced a novel mechanism of action: the blockade of L-type voltage-gated calcium channels.[1][2] This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[4][5][6] Nifedipine (B1678770), the prototype of this class, paved the way for a new therapeutic approach to hypertension and angina pectoris.[7] This technical guide delves into the core aspects of the early discovery and development of these groundbreaking compounds, focusing on their synthesis, experimental evaluation, and the crucial structure-activity relationships that defined the class.

The Serendipitous Discovery at Bayer

In the 1960s, researchers at Bayer were engaged in a program to identify new coronary dilators.[1][2] This effort led to the synthesis and screening of a series of 1,4-dihydropyridine (B1200194) derivatives. The initial discovery was largely serendipitous, stemming from routine pharmacological screening rather than a targeted design based on a known biological mechanism.[1][2] The first-generation agent, which includes nicardipine, demonstrated efficacy against hypertension but was associated with adverse effects due to a short duration and rapid onset of action.[8] Subsequent research focused on identifying the cellular targets and understanding the mechanism behind their potent vasodilatory effects, which ultimately led to the characterization of their action on L-type calcium channels.[1][2]

Mechanism of Action: Targeting the L-type Calcium Channel

Dihydropyridines exert their therapeutic effects by binding to L-type voltage-gated calcium channels, which are crucial for the influx of extracellular calcium into smooth muscle cells.[4][6] This calcium influx is a critical step in the signaling cascade that leads to muscle contraction.[9] By blocking these channels, DHPs reduce the intracellular calcium concentration, leading to the relaxation of vascular smooth muscle, particularly in the arteries.[4][10] This vasodilation decreases systemic vascular resistance and, consequently, lowers blood pressure.[3]

The signaling pathway involves membrane depolarization, which activates the L-type calcium channel. The subsequent influx of Ca²⁺ acts as a second messenger, binding to calmodulin. This Ca²⁺-calmodulin complex then activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chain, enabling the interaction between actin and myosin and resulting in muscle contraction. Dihydropyridines physically obstruct the channel, preventing this cascade.

Core Synthesis: The Hantzsch Reaction

The foundational chemical synthesis for the 1,4-dihydropyridine core is the Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction.[11] This method involves the condensation of an aldehyde (such as 2-nitrobenzaldehyde (B1664092) for nifedipine), two equivalents of a β-ketoester (like methyl acetoacetate), and ammonia (B1221849).[11]

Experimental Protocols

General Protocol for Hantzsch Synthesis of Nifedipine:

-

Reactant Preparation: In a round-bottom flask, dissolve 1 mole of 2-nitrobenzaldehyde and 2 moles of methyl acetoacetate (B1235776) in a suitable solvent, typically methanol (B129727) or ethanol (B145695).

-

Ammonia Addition: Add 1 mole of concentrated aqueous ammonia to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[12]

-

Isolation: Upon completion, cool the mixture to room temperature. The product, nifedipine, will often precipitate out of the solution.[12]

-

Purification: Collect the solid product by filtration, wash with cold solvent (e.g., ethanol) to remove unreacted starting materials, and dry under a vacuum.[12] Further purification can be achieved by recrystallization from a suitable solvent system like ethanol or acetone.

-

Characterization: Confirm the structure and purity of the synthesized nifedipine using techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.[13]

Early Structure-Activity Relationship (SAR) Studies

Initial SAR studies were crucial in optimizing the pharmacological activity of the dihydropyridine scaffold. These studies revealed several key structural requirements for potent calcium channel blocking activity.[14][15]

-

4-Aryl Ring: The presence of a substituted aryl (phenyl) ring at the 4-position is essential for high activity. Electron-withdrawing substituents, particularly at the ortho or meta position of this phenyl ring (like the nitro group in nifedipine), generally enhance potency.[14][15]

-

Ester Groups at C3 and C5: The ester functionalities at positions 3 and 5 of the dihydropyridine ring are critical. The nature of these ester groups can influence potency and pharmacokinetic properties.[7][14] Unsymmetrical esters often lead to chiral molecules with enantioselective activity.[16]

-

Substituents at C2 and C6: Small alkyl groups, typically methyl groups, at positions 2 and 6 are generally optimal for activity.[17]

-

The Dihydropyridine Ring: The 1,4-dihydropyridine ring itself is the core pharmacophore. Oxidation to the corresponding pyridine ring results in a loss of activity.

Pharmacological Screening and Evaluation

The evaluation of early dihydropyridine derivatives relied on a combination of in vitro and in vivo pharmacological assays to characterize their potency, selectivity, and physiological effects.

In Vitro Experimental Protocols

1. Isolated Smooth Muscle Assay (Coronary Vasodilation):

This assay measures the ability of a compound to relax a pre-contracted blood vessel, providing a functional measure of its vasodilatory potency (often expressed as an IC₅₀ value).

-

Tissue Preparation: A laboratory animal (e.g., rabbit or rat) is euthanized, and a major artery (e.g., thoracic aorta or coronary artery) is carefully dissected. The artery is cut into helical strips or rings (2-4 mm in length).

-